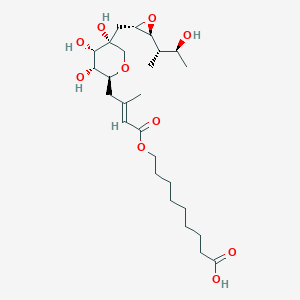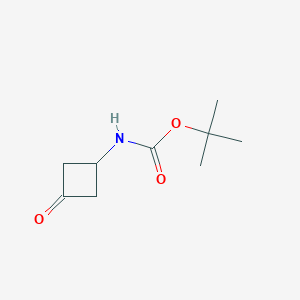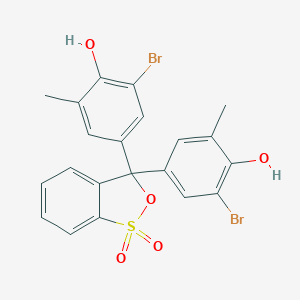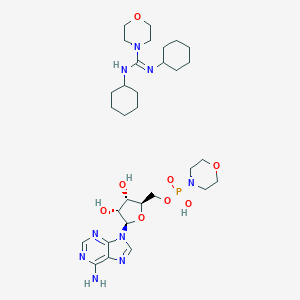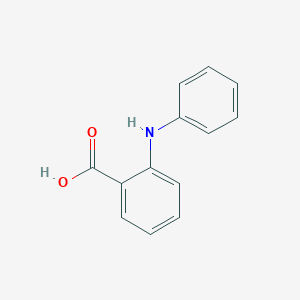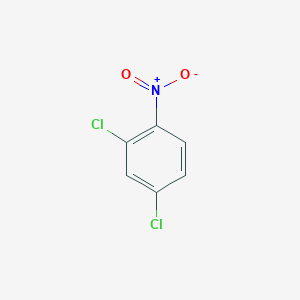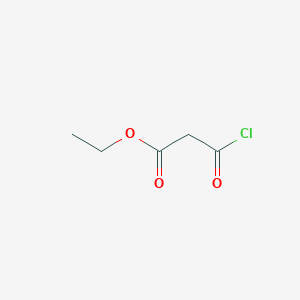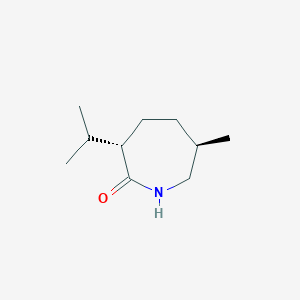
(3S,6R)-3-Isopropyl-6-methylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6R)-3-Isopropyl-6-methylazepan-2-one, also known as SIB-1553A, is a chemical compound that belongs to the class of azepane derivatives. It has been found to have potential therapeutic properties that make it a subject of interest in scientific research.
Wirkmechanismus
(3S,6R)-3-Isopropyl-6-methylazepan-2-one acts as a potent and selective agonist for the CB1 receptor, which is a member of the G protein-coupled receptor family. The compound binds to the receptor and activates it, leading to the modulation of various signaling pathways. This results in the analgesic, anxiolytic, and antipsychotic effects of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (3S,6R)-3-Isopropyl-6-methylazepan-2-one are mainly related to its effects on the central nervous system. The compound has been found to have analgesic effects, which are mediated by its ability to modulate the activity of the CB1 receptor. It has also been found to have anxiolytic and antipsychotic effects, which are attributed to its ability to modulate the activity of the CB1 receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S,6R)-3-Isopropyl-6-methylazepan-2-one in lab experiments include its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the activity of this receptor. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on (3S,6R)-3-Isopropyl-6-methylazepan-2-one. These include:
1. Further studies on the mechanism of action of the compound, particularly its effects on the signaling pathways in the brain.
2. Studies on the potential therapeutic applications of the compound, particularly in the treatment of pain, anxiety, and psychosis.
3. Studies on the potential side effects and toxicity of the compound, particularly in long-term use.
4. Development of new analogs and derivatives of the compound with improved potency and selectivity for the CB1 receptor.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound, particularly in relation to its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
(3S,6R)-3-Isopropyl-6-methylazepan-2-one is a chemical compound that has potential therapeutic properties and is a subject of interest in scientific research. It acts as a potent and selective agonist for the CB1 receptor, leading to its analgesic, anxiolytic, and antipsychotic effects. The compound has advantages and limitations for lab experiments, and there are several future directions for research on the compound, including further studies on its mechanism of action, potential therapeutic applications, and toxicity.
Synthesemethoden
The synthesis of (3S,6R)-3-Isopropyl-6-methylazepan-2-one involves the reaction of 3-isopropyl-6-methylazepan-2-one with chloroacetyl chloride in the presence of a base. The reaction leads to the formation of (3S,6R)-3-Isopropyl-6-methylazepan-2-one as the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
(3S,6R)-3-Isopropyl-6-methylazepan-2-one has been found to have potential therapeutic properties that make it a subject of interest in scientific research. It has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of the cannabinoid receptors. The compound has been found to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of pain, anxiety, and psychosis.
Eigenschaften
CAS-Nummer |
114048-88-3 |
|---|---|
Produktname |
(3S,6R)-3-Isopropyl-6-methylazepan-2-one |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(3S,6R)-6-methyl-3-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1 |
InChI-Schlüssel |
XTGVNDCCKLFHJY-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C(=O)NC1)C(C)C |
SMILES |
CC1CCC(C(=O)NC1)C(C)C |
Kanonische SMILES |
CC1CCC(C(=O)NC1)C(C)C |
Synonyme |
2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




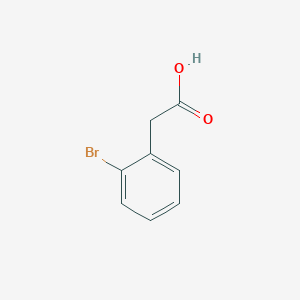
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
